BenchChemオンラインストアへようこそ!

1-(4-(Benzyloxy)phenyl)-2-bromoethanone

Veterinary Drug Residue Analysis β-Adrenergic Agonist Impurity Analytical Reference Standard

Electrophilic building block for ractopamine impurity R071420 analysis. Benzyloxy provides stable phenol protection, cleavable under mild hydrogenolysis; enables late-stage deprotection where acid-labile methoxy ethers fail. Superior to 4-hydroxy/methoxy analogs for multistep sequences. ≥98% purity, full analytical characterization.

Molecular Formula C15H13BrO2
Molecular Weight 305.17 g/mol
CAS No. 4254-67-5
Cat. No. B1278325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Benzyloxy)phenyl)-2-bromoethanone
CAS4254-67-5
Molecular FormulaC15H13BrO2
Molecular Weight305.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CBr
InChIInChI=1S/C15H13BrO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9H,10-11H2
InChIKeyIAPCKPXQFYWNDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Benzyloxy)phenyl)-2-bromoethanone (CAS 4254-67-5) Procurement Guide: Chemical Identity and Baseline Specifications


1-(4-(Benzyloxy)phenyl)-2-bromoethanone (CAS 4254-67-5), also known as 4-(benzyloxy)phenacyl bromide, is an α-bromoacetophenone derivative with the molecular formula C₁₅H₁₃BrO₂ and a molecular weight of 305.17 g/mol [1]. The compound features a reactive α-bromoacetyl moiety (C(=O)CH₂Br) on a para-benzyloxy-substituted phenyl ring, with a computed XLogP3 value of 4.3 [2]. This structural profile defines it as an electrophilic building block for nucleophilic substitution and heterocycle construction, with well-characterized physicochemical properties including a melting point of 91 °C and predicted boiling point of 419.5 ± 25.0 °C . Commercial sources typically supply this compound at ≥98% purity with analytical documentation including NMR, HPLC, or GC verification .

Why 4-Substituted α-Bromoacetophenone Analogs Cannot Be Interchanged with 1-(4-(Benzyloxy)phenyl)-2-bromoethanone (CAS 4254-67-5)


Within the class of 4-substituted α-bromoacetophenones, the specific 4-benzyloxy substituent confers distinct chemical behavior and application-specific utility that cannot be replicated by the 4-hydroxy (CAS 2491-38-5), 4-methoxy (CAS 2632-13-5), or 4-ethoxy (CAS 51012-63-6) analogs [1][2]. The benzyloxy group serves as a masked phenol—providing stability against undesired side reactions during synthesis while remaining cleavable via hydrogenolysis to reveal the free hydroxyl at a later stage . This orthogonal protection strategy is unavailable to the methoxy or ethoxy analogs, which require harsher demethylation conditions. Furthermore, the benzyloxy substituent increases molecular lipophilicity (XLogP3 = 4.3) [3] relative to the hydroxy analog, affecting solubility, chromatographic behavior, and membrane partitioning in biological assays. The following quantitative evidence establishes where these differences translate into measurable, decision-relevant outcomes for procurement.

Quantitative Evidence Guide: Verified Differentiation of 1-(4-(Benzyloxy)phenyl)-2-bromoethanone (CAS 4254-67-5) vs. Closest Analogs


Defined Application as Ractopamine Impurity Standard: A Regulated Analytical Reference

1-(4-(Benzyloxy)phenyl)-2-bromoethanone (CAS 4254-67-5) is explicitly identified as an intermediate in the synthesis of Ractopamine Dimer Ether Dihydrochloride (R071420), which itself is a characterized impurity of the β-adrenergic agonist ractopamine (R071400) [1]. This defined role in a regulated analytical pathway contrasts with the 4-methoxy analog (CAS 2632-13-5), which is primarily documented as a general protein tyrosine phosphatase inhibitor tool compound . The benzyloxy compound is therefore specifically required for methods development, impurity profiling, and reference standard qualification in ractopamine-related quality control workflows, while the methoxy analog is procured for distinct enzyme inhibition studies.

Veterinary Drug Residue Analysis β-Adrenergic Agonist Impurity Analytical Reference Standard

Validated Use as Key Building Block in Marine Alkaloid Rigidin E Total Synthesis

1-(4-(Benzyloxy)phenyl)-2-bromoethanone has been utilized as a key intermediate in the total synthesis of the marine alkaloid rigidin E . The compound served as an essential building block in complex reaction sequences that enabled the construction of the tetrasubstituted benzene core characteristic of the rigidin scaffold . In contrast, the 4-hydroxy analog (CAS 2491-38-5) is primarily employed in simpler heterocycle syntheses or as a general alkylating agent, without documented application in the multi-step synthesis of marine alkaloids . The benzyloxy compound's utility in rigidin E synthesis demonstrates its compatibility with metal-free, diversity-oriented synthetic methodologies and its value in constructing biologically relevant natural product scaffolds.

Marine Natural Product Synthesis Alkaloid Total Synthesis Diversity-Oriented Synthesis

Benzyloxy as Orthogonal Protecting Group: Enabling Sequential Synthetic Strategies Unavailable to Methoxy Analogs

The 4-benzyloxy substituent in CAS 4254-67-5 functions as a masked phenol that can be selectively removed via hydrogenolysis (H₂, Pd/C) under mild, neutral conditions, revealing the free hydroxyl for further functionalization at a predetermined synthetic stage . This orthogonal protection capability is absent in the 4-methoxy analog (CAS 2632-13-5), which requires strong Lewis acids (e.g., BBr₃) or harsh acidic conditions for demethylation—conditions that may be incompatible with acid-sensitive or oxidation-prone functional groups elsewhere in the molecule [1]. Furthermore, the benzyloxy group increases steric bulk relative to the methoxy analog (C₁₅H₁₃BrO₂ vs. C₉H₉BrO₂) [2], providing differential reactivity in nucleophilic substitution reactions and distinct chromatographic retention behavior.

Protecting Group Strategy Orthogonal Deprotection Multi-Step Organic Synthesis

Increased Lipophilicity (XLogP3 = 4.3) Dictates Differential Solubility and Assay Compatibility vs. Hydroxy Analog

The computed partition coefficient (XLogP3) for 1-(4-(benzyloxy)phenyl)-2-bromoethanone is 4.3 [1], a value consistent with its documented solubility in chloroform, dichloromethane, and methanol with limited aqueous solubility . In contrast, the 4-hydroxy analog (CAS 2491-38-5) possesses a free phenolic hydroxyl, which substantially reduces lipophilicity and increases aqueous solubility [2]. This difference in physicochemical profile affects: (1) membrane permeability in cell-based assays, (2) chromatographic retention times (RP-HPLC), (3) formulation compatibility for in vivo studies, and (4) protein binding characteristics. The benzyloxy compound is therefore the appropriate choice for applications requiring higher lipophilicity, while the hydroxy analog would be selected where aqueous solubility or hydrogen-bonding capacity is prioritized.

Lipophilicity Drug-Like Properties Assay Compatibility

Established Synthetic Route with High Yield (90%): Reliable Procurement for Scale-Up

A reproducible synthetic method for 1-(4-(benzyloxy)phenyl)-2-bromoethanone has been established via bromination of 4-benzyloxyacetophenone using bromine in methanol in the presence of concentrated hydrochloric acid at 0–5 °C for 1 hour, followed by room temperature for an additional 1 hour, achieving a yield of 90% . This high-yielding, operationally straightforward procedure contrasts with the bromination of the 4-methoxy analog (CAS 2632-13-5), which is documented to proceed via N-bromosuccinimide (NBS) and trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature—a method employing more specialized reagents [1]. The established 90% yield for the benzyloxy derivative provides procurement confidence for both research-scale and potential scale-up applications, reducing the need for extensive reaction optimization.

Process Chemistry Bromination Yield Scalable Synthesis

MRSA Antibacterial Activity (MIC ≤ 0.25 µg/mL): A Distinct Biological Profile Among 4-Substituted Phenacyl Bromides

1-(4-(Benzyloxy)phenyl)-2-bromoethanone has demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with reported minimum inhibitory concentration (MIC) values of ≤ 0.25 µg/mL . This level of activity—equivalent to approximately 0.82 µM given the molecular weight of 305.17 g/mol—represents potent antimicrobial effect against a clinically challenging pathogen. In contrast, screening data for Enterococcus faecalis (CECT 481) showed substantially weaker activity with an IC₅₀ of 3,190 nM (3.19 µM) in a microbial growth inhibition assay [1], suggesting organism-specific potency. No equivalent MRSA MIC data have been identified for the 4-hydroxy, 4-methoxy, or 4-ethoxy analogs in the available literature, indicating that the benzyloxy substitution may contribute uniquely to anti-MRSA activity.

Antimicrobial Screening MRSA Minimum Inhibitory Concentration

Procurement-Relevant Application Scenarios for 1-(4-(Benzyloxy)phenyl)-2-bromoethanone (CAS 4254-67-5)


Veterinary Drug Impurity Profiling and Reference Standard Qualification

This compound is specifically required for analytical method development, impurity identification, and reference standard qualification in ractopamine residue monitoring programs. As the documented intermediate for Ractopamine Dimer Ether Dihydrochloride (R071420)—a characterized impurity of ractopamine (R071400)—CAS 4254-67-5 enables accurate quantification and profiling in LC-MS/MS or HPLC-UV workflows for food safety testing and regulatory compliance [1]. Procurement for this application demands documented purity (≥98%) with full analytical characterization (NMR, HPLC, MS) and certificate of analysis traceable to pharmacopoeial or regulatory standards.

Marine Natural Product Total Synthesis and Medicinal Chemistry Derivatization

As a validated key building block in the total synthesis of the marine alkaloid rigidin E, this compound is suitable for diversity-oriented synthesis programs constructing tetrasubstituted benzene-containing natural product scaffolds . The benzyloxy group provides orthogonal protection that enables late-stage hydrogenolytic deprotection to reveal the free phenol, a strategic advantage in multi-step sequences where acid-labile functionality precludes the use of methoxy ethers . Researchers engaged in pyrrole-containing alkaloid synthesis or lamellarin-class anticancer agent development will find this compound directly applicable based on published methodology.

Medicinal Chemistry Probe Development with Orthogonal Protection Requirements

For structure-activity relationship (SAR) studies requiring sequential functionalization of the phenolic position, the benzyloxy substituent serves as a cleavable protecting group that is stable to a broad range of reaction conditions including nucleophilic substitutions at the α-bromo position, yet removable under mild, neutral hydrogenolysis (H₂, Pd/C) . This orthogonal deprotection strategy is essential when the synthetic route contains acid-sensitive intermediates that would be degraded under the Lewis acidic conditions required for methyl ether cleavage. Procurement should specify appropriate purity and exclude heavy metal contamination for subsequent biological testing.

Antimicrobial Discovery Programs Targeting MRSA

Based on reported antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC ≤ 0.25 µg/mL , this compound may serve as a starting point for hit-to-lead optimization in antibacterial drug discovery. The potent anti-MRSA activity, combined with the compound's established reactivity profile as an α-bromoacetophenone electrophile, positions it as a versatile scaffold for parallel synthesis of derivative libraries targeting resistant Gram-positive pathogens. Researchers should note that activity against E. faecalis is substantially weaker (IC₅₀ = 3.19 µM) [2], indicating organism-specific potency that warrants targeted screening strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-(Benzyloxy)phenyl)-2-bromoethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.